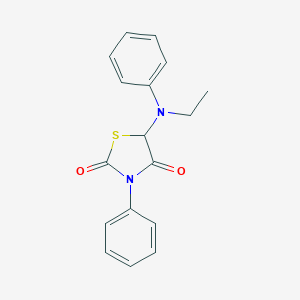![molecular formula C19H22ClNO2 B259039 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide, also known as A-769662, is a synthetic compound that has been extensively studied for its potential use in treating metabolic diseases such as diabetes and obesity. A-769662 is an activator of AMP-activated protein kinase (AMPK), a protein that plays a crucial role in regulating cellular energy metabolism.
Wirkmechanismus
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide is an activator of AMPK, a protein that plays a crucial role in regulating cellular energy metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and protein synthesis. 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that activate the enzyme.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide increases glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes. In vivo studies have shown that 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has also been shown to decrease lipid accumulation in the liver and adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide does not activate other kinases that may have off-target effects. However, one limitation of using 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide is its relatively short half-life, which may make it difficult to maintain consistent levels of activation over time.
Zukünftige Richtungen
There are a number of future directions for research on 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide. One area of interest is the development of more potent and selective AMPK activators that may have greater therapeutic potential. Another area of interest is the development of AMPK activators that can be targeted to specific tissues, such as skeletal muscle or adipose tissue. Finally, there is interest in exploring the potential use of 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide in combination with other therapeutic agents for the treatment of metabolic diseases.
Synthesemethoden
The synthesis of 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide involves a multi-step process starting with the reaction of tert-butylamine with 2-chloroethyl chloroformate to form N-tert-butyl-2-chloroethyl carbamate. This intermediate is then reacted with 2-chlorophenol to form N-tert-butyl-2-(2-chlorophenoxy)ethyl carbamate. Finally, this compound is reacted with benzoyl chloride to form the desired product, 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic use in treating metabolic diseases such as diabetes and obesity. AMPK activation has been shown to improve glucose uptake and insulin sensitivity, making it a potential target for the treatment of diabetes. 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has also been shown to increase fatty acid oxidation and decrease lipogenesis, making it a potential treatment for obesity.
Eigenschaften
Produktname |
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide |
|---|---|
Molekularformel |
C19H22ClNO2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,3)15-10-8-14(9-11-15)18(22)21-12-13-23-17-7-5-4-6-16(17)20/h4-11H,12-13H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
PZWPKZOYHKHIAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)

